molecular formula C21H22N6O2 B2849936 N6-(2-methoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955337-96-9

N6-(2-methoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2849936
CAS No.: 955337-96-9
M. Wt: 390.447
InChI Key: VMIAWLIGMGPNGS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic core with substitutions at the N4 and N6 positions. The N4-(3-methoxyphenyl) group introduces electron-donating methoxy functionality at the meta position of the aryl ring, while the N6-(2-methoxyethyl) substituent provides a flexible alkyl chain with terminal methoxy, enhancing solubility. The 1-phenyl group at the pyrazole ring contributes to steric bulk and aromatic interactions.

Properties

IUPAC Name

6-N-(2-methoxyethyl)-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-28-12-11-22-21-25-19(24-15-7-6-10-17(13-15)29-2)18-14-23-27(20(18)26-21)16-8-4-3-5-9-16/h3-10,13-14H,11-12H2,1-2H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIAWLIGMGPNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N6-(2-methoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N6O2. It features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its bioactivity against various biological targets.

Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:

  • Inhibition of Kinase Activity : Many derivatives have shown significant inhibitory effects on kinases involved in cancer progression. For instance, studies have demonstrated that certain pyrazolo[3,4-d]pyrimidines can inhibit epidermal growth factor receptor (EGFR) activity, which is crucial for tumor growth and survival .
  • Anti-proliferative Effects : In vitro studies have reported that this compound exhibits anti-proliferative activity against various cancer cell lines. The compound's ability to induce apoptosis and cell cycle arrest at specific phases (S and G2/M) has been highlighted .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase InhibitionSignificant inhibition of EGFR
Anti-proliferativeIC50 values against A549 and HCT-116 cells
Apoptosis InductionIncreased BAX/Bcl-2 ratio
Cell Cycle ArrestArrest at S and G2/M phases

Case Studies

  • EGFR Inhibition Study : A study evaluated the compound's efficacy against wild-type and mutant EGFR. The results showed that it had an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant. This suggests its potential as a targeted therapy for cancers with EGFR mutations .
  • Cell Line Studies : The compound was tested on A549 (lung cancer) and HCT-116 (colon cancer) cell lines. It demonstrated potent anti-proliferative effects with IC50 values of 8.21 µM for A549 and 19.56 µM for HCT-116 cells, indicating its promise as an anticancer agent .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Analogs
Compound Name N4 Substituent N6 Substituent 1-Position Molecular Formula Key Features
Target Compound 3-Methoxyphenyl 2-Methoxyethyl Phenyl C21H23N6O2* Meta-methoxy aryl; flexible N6 chain
3,4-Dimethylphenyl 3-Methoxypropyl Phenyl C23H26N6O Bulkier aryl (dimethyl); longer N6 chain
3-Methylphenyl 2-(Cyclohexenyl)ethyl Phenyl C25H26N6 Cyclohexenyl N6; methyl aryl
Phenyl 3-Chloro-4-methoxyphenyl Methyl C19H16ClN6O Chloro-methoxy N6; methyl at 1-position
3-Chloro-4-methylphenyl Ethyl Methyl C15H17ClN6 Chloro-methyl aryl; short N6 alkyl
Isopropyl Isopropyl Phenyl C17H22N6 Bulky isopropyl groups

Physicochemical Properties

Table 2: Physical Properties and Solubility
Compound Melting Point (°C) Solubility (µg/mL, pH 7.4) Key Observations
Target Compound Not reported Predicted higher solubility due to 2-methoxyethyl Methoxy groups enhance hydrophilicity
Not reported Not reported Longer N6 chain may reduce crystallinity
Not reported Not reported Chlorine increases molecular weight
Not reported 0.5 (measured) Low solubility due to ethyl and chloro-methyl groups
199–201 (meta-methoxy) Not reported Meta-substitution lowers melting point vs. ortho (243–245°C)

Key Insights :

  • N6 Substituents : The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to analogs with purely aromatic () or cyclohexenyl () N6 substituents .
  • N4 Substituents : The 3-methoxyphenyl group balances electron donation and steric effects. Para-substituted analogs () show higher melting points due to symmetry, while ortho-substituents introduce steric hindrance .

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